3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine

Description

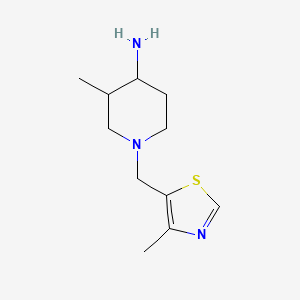

3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine is a 6-membered heterocyclic compound featuring a piperidine core substituted with a 4-methylthiazole moiety at the N1 position and a methyl group at the C3 position.

Properties

Molecular Formula |

C11H19N3S |

|---|---|

Molecular Weight |

225.36 g/mol |

IUPAC Name |

3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine |

InChI |

InChI=1S/C11H19N3S/c1-8-5-14(4-3-10(8)12)6-11-9(2)13-7-15-11/h7-8,10H,3-6,12H2,1-2H3 |

InChI Key |

ZGGBOVXSOJOKKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCC1N)CC2=C(N=CS2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with thiazole-containing compounds. One common synthetic route includes the alkylation of piperidine with a thiazole derivative under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its piperidine core, thiazole substituent, and amine functionality. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural Comparison of Piperidine and Related Heterocycles

Key Differences and Implications

- Substituent Chemistry: The 4-methylthiazole group in the target compound introduces sulfur-based electronic effects, which may enhance π-π stacking or metal coordination compared to pyrazole () or oxadiazole () substituents .

- Functional Groups :

- Hydroxy and carboxamide groups in compounds improve hydrogen-bonding capacity but may reduce metabolic stability due to susceptibility to enzymatic hydrolysis .

- Nitro and methanesulfonyl groups in derivatives suggest applications in kinase inhibition or redox-active systems but could introduce toxicity risks .

Physicochemical and Functional Insights

- Synthetic Accessibility : Piperidine-based structures (e.g., ) are often easier to functionalize than pyrrolidine-carboxamide hybrids (), which require multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.